(3,4-Dimethoxyphenyl)[4-(3,4-dimethylphenyl)piperazin-1-yl]methanone
Description
(3,4-Dimethoxyphenyl)[4-(3,4-dimethylphenyl)piperazin-1-yl]methanone is a piperazine-based methanone derivative characterized by a 3,4-dimethoxyphenyl group attached to a ketone moiety and a piperazine ring substituted with a 3,4-dimethylphenyl group. Piperazine derivatives are widely explored in medicinal chemistry due to their conformational flexibility, which enhances interactions with biological targets such as neurotransmitter receptors and enzymes . The methoxy and methyl substituents on the aryl groups likely influence lipophilicity, metabolic stability, and binding affinity.
Properties
IUPAC Name |
(3,4-dimethoxyphenyl)-[4-(3,4-dimethylphenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-15-5-7-18(13-16(15)2)22-9-11-23(12-10-22)21(24)17-6-8-19(25-3)20(14-17)26-4/h5-8,13-14H,9-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDIYKVBLFOZGNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dimethoxyphenyl)[4-(3,4-dimethylphenyl)piperazin-1-yl]methanone typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring is synthesized through a cyclization reaction involving ethylenediamine and a suitable dihalide.
Substitution with Dimethoxyphenyl Group: The piperazine ring is then reacted with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to introduce the dimethoxyphenyl group.
Substitution with Dimethylphenyl Group: Finally, the compound is further reacted with 3,4-dimethylphenyl isocyanate to complete the synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(3,4-Dimethoxyphenyl)[4-(3,4-dimethylphenyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride as a catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
(3,4-Dimethoxyphenyl)[4-(3,4-dimethylphenyl)piperazin-1-yl]methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including as a potential therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3,4-Dimethoxyphenyl)[4-(3,4-dimethylphenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs, their substituents, synthesis data, and properties:
Key Structural and Functional Insights:
Trifluoromethyl groups () introduce strong electron-withdrawing effects, which may improve metabolic stability but reduce solubility .
Synthetic Efficiency :
- Compounds with dichlorophenyl substituents () achieved yields up to 80%, suggesting robust synthetic routes for halogenated derivatives .
- Pyrazolo-pyrimidine derivatives () demonstrated high purity (>99%), likely due to optimized coupling agents like HBTU .
Neurotrophic effects were observed in dimethoxyphenyl-styrylcyclohexene derivatives (), though structural divergence limits direct comparison .
Research Findings:
- Electronic Effects : Fluorine and trifluoromethyl substituents modulate receptor binding via electronic effects, whereas methoxy groups may undergo O-demethylation metabolism .
- Solubility Trends : Sulfonamide () and pyrazolo-pyrimidine () moieties improve aqueous solubility compared to purely aromatic systems .
Biological Activity
(3,4-Dimethoxyphenyl)[4-(3,4-dimethylphenyl)piperazin-1-yl]methanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
- Molecular Formula : C22H30N2O2
- Molecular Weight : 354.486 g/mol
- Density : 1.069 g/cm³
- Boiling Point : 507.4°C at 760 mmHg
- Flash Point : 142.9°C
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its anticancer properties and neuroprotective effects.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity through various mechanisms:
- Inhibition of Cancer Cell Proliferation :
- Mechanisms of Action :
Neuroprotective Effects
Research into piperazine derivatives has shown promising antioxidative properties:
- Oxidative Stress Reduction :
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
